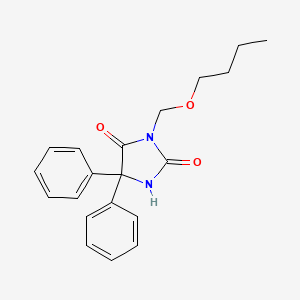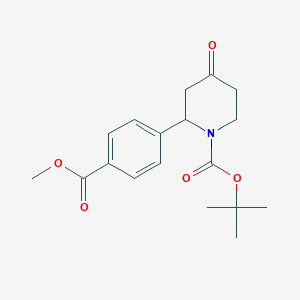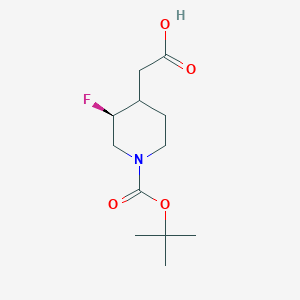
2-((3S)-1-(tert-Butoxycarbonyl)-3-fluoropiperidin-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3S)-1-(tert-Butoxycarbonyl)-3-fluoropiperidin-4-yl)acetic acid is a chemical compound that features a piperidine ring substituted with a fluorine atom and a tert-butoxycarbonyl (Boc) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3S)-1-(tert-Butoxycarbonyl)-3-fluoropiperidin-4-yl)acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base like triethylamine.
Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3S)-1-(tert-Butoxycarbonyl)-3-fluoropiperidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the Boc-protected nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted piperidines or amides.
Applications De Recherche Scientifique
2-((3S)-1-(tert-Butoxycarbonyl)-3-fluoropiperidin-4-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-((3S)-1-(tert-Butoxycarbonyl)-3-fluoropiperidin-4-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active drug. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((3S)-1-(tert-Butoxycarbonyl)-3-chloropiperidin-4-yl)acetic acid
- 2-((3S)-1-(tert-Butoxycarbonyl)-3-bromopiperidin-4-yl)acetic acid
- 2-((3S)-1-(tert-Butoxycarbonyl)-3-iodopiperidin-4-yl)acetic acid
Uniqueness
The presence of the fluorine atom in 2-((3S)-1-(tert-Butoxycarbonyl)-3-fluoropiperidin-4-yl)acetic acid imparts unique properties such as increased lipophilicity and metabolic stability compared to its halogenated analogs. This makes it a valuable compound in drug design and development.
Propriétés
Formule moléculaire |
C12H20FNO4 |
|---|---|
Poids moléculaire |
261.29 g/mol |
Nom IUPAC |
2-[(3S)-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C12H20FNO4/c1-12(2,3)18-11(17)14-5-4-8(6-10(15)16)9(13)7-14/h8-9H,4-7H2,1-3H3,(H,15,16)/t8?,9-/m1/s1 |
Clé InChI |
QPBYZDLGSYTGHU-YGPZHTELSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC([C@@H](C1)F)CC(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C(C1)F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{[(1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12937222.png)
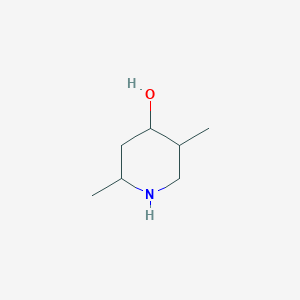
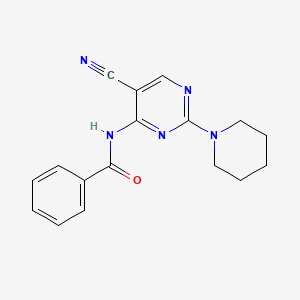
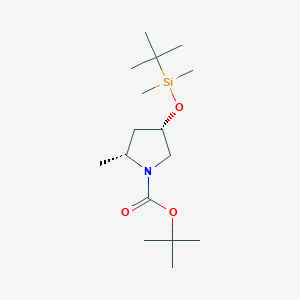

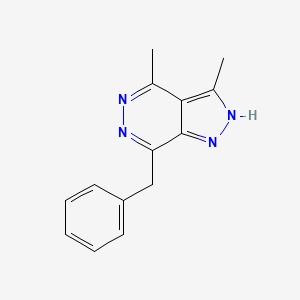
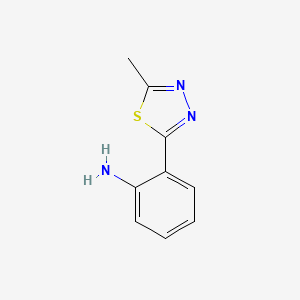
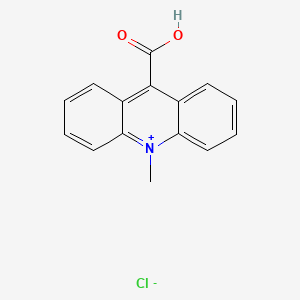
![4-Hydroxy-5-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12937283.png)


![6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B12937290.png)
